4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone
Description
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone is a Schiff base derivative formed via the condensation of 4-(dimethylamino)benzaldehyde with hydrazine or substituted hydrazines. This compound features a hydrazone linkage (–NH–N=CH–) and two 4-(dimethylamino)phenyl groups, contributing to its electron-rich aromatic system. Such derivatives are widely explored for their applications in materials science, corrosion inhibition, and pharmaceuticals due to their structural versatility and electronic properties .
Properties
CAS No. |
2143-98-8 |
|---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-14H,1-4H3/b19-13+,20-14+ |
InChI Key |
UPHRISURECPMEH-IWGRKNQJSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Other CAS No. |
2143-98-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-(dimethylamino)benzaldehyde. The key steps involve the formation of a hydrazone derivative by reacting the benzaldehyde with hydrazine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Analytical Chemistry Applications
Detection of Indoles and Hydrazine
One of the primary applications of 4-(dimethylamino)benzaldehyde is in the detection of indoles and hydrazine. It is a key component in Ehrlich's reagent, which reacts with indole derivatives to form colored adducts, facilitating the identification of these compounds in biological samples. The reaction typically occurs at the electron-rich α-carbon of the indole structure, producing a blue-colored product that can be quantitatively analyzed .
In addition, this compound is utilized for the spectrophotometric determination of hydrazine. When reacted with hydrazine, it forms a distinct yellow azo dye that can be measured at 457 nm, allowing for sensitive detection in environmental samples .
Table 1: Spectrophotometric Detection of Hydrazine Using 4-Dimethylaminobenzaldehyde
| Sample Type | Hydrazine Added (μmol L⁻¹) | % Recovery |
|---|---|---|
| Boiler Water 1 | 1.0 | 86 |
| Tap Water 1 | 2.0 | 91 |
| Mineral Water 2 | 5.0 | 112 |
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the potential of hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, as antibacterial agents. For instance, a series of synthesized hydrazone compounds demonstrated significant antibacterial activity against various strains such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicated that modifications to the hydrazone structure could enhance its efficacy against antibiotic-resistant bacteria .
Case Study: Antibacterial Efficacy of Hydrazone Derivatives
In a study assessing the antibacterial properties of novel hydrazone derivatives, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The results suggested that these derivatives could serve as promising candidates for developing new antibacterial therapies .
Materials Science Applications
Corrosion Inhibition
Another significant application of 4-(dimethylamino)benzaldehyde derivatives is in corrosion inhibition. Specifically, studies have investigated their effectiveness as inhibitors for mild steel in acidic environments (e.g., HCl solutions). The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates .
Table 2: Corrosion Inhibition Efficiency of Hydrazone Derivatives
| Compound | Inhibition Efficiency (%) |
|---|---|
| 4-Dimethylaminobenzaldehyde Nicotinic Hydrazone | 85 |
| Control (No Inhibitor) | 10 |
Mechanism of Action
When compared to other similar compounds, 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone stands out due to its unique structural features and reactivity. Similar compounds include other hydrazones and benzaldehyde derivatives, each with their own distinct properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Hydrazones
- 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone (): Structure: Incorporates a thiazole ring linked to the hydrazone group. Molecular Formula: C₁₈H₁₈N₄S. Molecular Weight: 322.43 g/mol. This contrasts with the purely aromatic target compound, which lacks heterocyclic diversity .
Tetralone-Based Derivatives
- (E)-2-(4-(Dimethylamino)benzylidene)-7-(4-(3-(piperidin-1-yl)propoxy)benzyloxy)-1-tetralone (): Structure: Combines a tetralone core with a 4-(dimethylamino)benzylidene group. Molecular Weight: 524.7 g/mol. Synthesis: Achieved in 91% yield via NaOH-catalyzed condensation in ethanol. The extended π-system and bulky substituents may enhance fluorescence or binding affinity compared to simpler hydrazones .
Piperazine-2,5-dione Derivatives
- (3Z,6Z)-3-(4-(Dimethylamino)benzylidene)-6-(4-nitrobenzylidene)piperazine-2,5-dione (): Structure: Features dual benzylidene groups on a piperazine-2,5-dione core. Melting Point: 96°C. Properties: The nitro group (–NO₂) introduces electron-withdrawing effects, contrasting with the electron-donating dimethylamino (–NMe₂) group. This difference impacts solubility and reactivity in applications like catalysis or sensing .
Triazole-Based Corrosion Inhibitors
- 5-(Chloromethyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol (CDTT) (): Structure: Combines triazole and thiol groups with a dimethylamino benzylidene moiety. Applications: Exhibits superior corrosion inhibition for stainless steel in HCl compared to non-thiolated analogs. The thiol group enhances adsorption on metal surfaces, a feature absent in the target hydrazone .
Bis-Benzylidene Derivatives
- (N1E)-N1,N2-bis(4-(Dimethylamino)-benzylidene)ethane-1,2-diamine (DMAB) (): Structure: Symmetric bis-hydrazone with ethylenediamine linker. Applications: Effective as a corrosion inhibitor for C-steel in HCl due to dual adsorption sites. The extended conjugation increases stability compared to mono-hydrazones .
Comparative Data Table
*Molecular weight inferred from analogs in .
Biological Activity
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone, commonly referred to as a Schiff base, is a compound formed from the condensation of 4-(dimethylamino)benzaldehyde and hydrazine. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore its biological activity, supported by detailed research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 100-10-7 |
| Molecular Formula | C₉H₁₁N₃O |
| Molar Mass | 149.19 g/mol |
| Melting Point | 70.7 °C |
| Density | 1.22 g/cm³ |
Structure
The structure of 4-(dimethylamino)benzaldehyde hydrazone can be represented as follows:
Antimicrobial Properties
Research indicates that Schiff bases derived from 4-(dimethylamino)benzaldehyde exhibit significant antimicrobial activity. A study conducted by demonstrated that these compounds possess potent inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL.
Anticancer Activity
The anticancer potential of 4-(dimethylamino)benzaldehyde hydrazone has been extensively studied. According to a recent publication , this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form complexes with metal ions, which can disrupt cellular processes. Additionally, the presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various Schiff bases synthesized from 4-(dimethylamino)benzaldehyde. The researchers found that compounds with electron-donating groups exhibited enhanced activity against gram-positive bacteria compared to their counterparts with electron-withdrawing groups .
Evaluation of Anticancer Properties
In another investigation, a series of hydrazones derived from 4-(dimethylamino)benzaldehyde were evaluated for their cytotoxic effects on human liver cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Dimethylamino)benzaldehyde-derived hydrazones, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via condensation of 4-(dimethylamino)benzaldehyde with hydrazides or amines under acidic catalysis. For example, refluxing equimolar amounts of the aldehyde and hydrazine derivatives in ethanol with glacial acetic acid (5 drops) for 2–4 hours yields the hydrazone . Prolonged reflux (>4 hours) may lead to side products, while insufficient time reduces yield. Post-synthesis purification involves solvent evaporation under reduced pressure and recrystallization from ethanol . FT-IR (to confirm C=N stretching at ~1600 cm⁻¹) and ¹H NMR (to identify imine proton at δ 8.3–8.5 ppm) are critical for purity assessment .
Q. How can crystallographic data for this hydrazone be refined to resolve structural ambiguities?
- Methodological Answer : X-ray diffraction data can be refined using SHELXL, a widely validated software for small-molecule crystallography. Key steps include:
- Initial structure solution via intrinsic phasing (e.g., SHELXD).
- Hydrogen atom placement via riding models (C–H = 0.93–0.96 Å; Uiso(H) = 1.2–1.5×Ueq(C)).
- Validation of planar geometry (e.g., 4-(dimethylamino)benzylidene system deviations <0.035 Å) and dihedral angles between aromatic systems (e.g., ~67° in related Schiff bases) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the binding affinity of this hydrazone with biological targets like enoyl-ACP reductase?
- Methodological Answer : AutoDock Vina is optimized for docking studies due to its scoring function accuracy and multithreading efficiency. Steps include:
- Prepare the ligand (hydrazone) by optimizing geometry at the DFT/B3LYP/6-31G(d) level.
- Generate grid maps around the active site (e.g., enoyl-ACP reductase; PDB: 1C14).
- Run docking with exhaustiveness ≥8 and cluster results by RMSD tolerance (≤2.0 Å).
- Validate predictions with experimental IC₅₀ values (e.g., antimicrobial assays) .
Q. How can discrepancies in reported biological activity data for structurally similar hydrazones be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. Systematic approaches include:
- Electronic effects : Compare substituent Hammett constants (σ) to correlate electron-withdrawing/donating groups with activity trends.
- Steric effects : Analyze X-ray data (e.g., dihedral angles) to assess conformational flexibility.
- Assay standardization : Re-evaluate MIC values under uniform protocols (e.g., broth microdilution per CLSI guidelines) .
Q. What advanced spectroscopic techniques are critical for characterizing non-covalent interactions in hydrazone-metal complexes?
- Methodological Answer :
- EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺) and ligand field splitting.
- ESI-MS : Confirm stoichiometry via molecular ion peaks (e.g., [M + H]⁺ or [M – H]⁻).
- Variable-temperature NMR : Monitor dynamic processes (e.g., tautomerism) in solution .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying planarity for the 4-(dimethylamino)benzylidene moiety?
- Resolution : Deviations in planarity (e.g., 0.035–0.060 Å) arise from intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, steric hindrance from ortho-substituents in the hydrazide component increases non-planarity. Cross-validate using Hirshfeld surface analysis to quantify interaction contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
